molecular formula C23H34N2O B13941209 Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- CAS No. 57202-29-6

Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-

Cat. No.: B13941209
CAS No.: 57202-29-6
M. Wt: 354.5 g/mol
InChI Key: AEEUYSFCGITNNH-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- (IUPAC name: 5-heptyl-2-[4-(hexyloxy)phenyl]pyrimidine, CAS 57202-37-6) is a pyrimidine derivative featuring a 4-(heptyloxy)phenyl substituent at position 2 and a hexyl chain at position 5 of the pyrimidine ring. The compound’s molecular formula is C₂₃H₃₂N₂O, with a molecular weight of ~354.5 g/mol.

Properties

CAS No.

57202-29-6

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

2-(4-heptoxyphenyl)-5-hexylpyrimidine

InChI

InChI=1S/C23H34N2O/c1-3-5-7-9-11-17-26-22-15-13-21(14-16-22)23-24-18-20(19-25-23)12-10-8-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3

InChI Key

AEEUYSFCGITNNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of substituted pyrimidines such as Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves multi-step organic synthesis incorporating:

  • Formation of the pyrimidine core with appropriate substitution at the 2- and 5-positions.
  • Introduction of the heptyloxyphenyl substituent via etherification or nucleophilic aromatic substitution.
  • Alkylation or coupling reactions to install the hexyl substituent at the 5-position.

Specific Synthetic Routes

Preparation of the 2-(4-heptyloxyphenyl) Substituent
  • The 4-(heptyloxy)phenyl group can be synthesized by alkylation of 4-hydroxyphenyl derivatives with 1-bromoheptane or heptyl bromide under basic conditions (e.g., K2CO3 in ethanol or acetone) to form the ether linkage. This step is analogous to alkylation methods used for similar long-chain alkoxybenzenes in liquid crystal precursor syntheses.
Construction of the Pyrimidine Core
  • Pyrimidines substituted at the 2- and 5-positions are commonly synthesized by condensation reactions involving β-dicarbonyl compounds or amidines with appropriate nitriles or ketones.
  • Literature on related pyrimidine derivatives indicates that condensation of 2-aminopyrimidine derivatives with aldehydes or ketones bearing the desired substituents can be employed.
  • Alternatively, cyclocondensation reactions starting from α,β-unsaturated ketones and amidines can yield substituted pyrimidines.

Example Synthetic Procedure (Inferred)

  • Synthesis of 4-heptyloxyphenyl intermediate:

    • React 4-hydroxybenzaldehyde with 1-bromoheptane in the presence of potassium carbonate in ethanol under reflux for 20 hours.
    • Isolate 4-(heptyloxy)benzaldehyde by extraction and purification.
  • Formation of the pyrimidine ring:

    • Condense 4-(heptyloxy)benzaldehyde with an appropriate amidine or β-dicarbonyl compound bearing a hexyl substituent.
    • Heat the mixture under reflux in ethanol or another suitable solvent for several hours to promote cyclization.
  • Purification:

    • After completion, cool the reaction mixture, filter, and purify the product by recrystallization or chromatography.

Reaction Conditions and Yields

  • Typical reaction temperatures range from room temperature to reflux (~80-140 °C), depending on the step.
  • Reaction times vary from several hours to overnight (12-24 hours).
  • Yields reported for similar pyrimidine derivatives range from moderate (30-50%) to good (up to 80%), depending on the purity of starting materials and reaction optimization.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Reaction Type Temperature (°C) Time (h) Yield (%) Notes
Alkylation of 4-hydroxybenzaldehyde 1-bromoheptane, K2CO3, ethanol Nucleophilic substitution (etherification) Reflux (~78) 20 70-85 Forms 4-(heptyloxy)benzaldehyde
Pyrimidine ring formation 4-(heptyloxy)benzaldehyde + amidine/β-dicarbonyl Condensation/cyclization Reflux (80-140) 12-24 40-60 Substituted pyrimidine core formation
Purification Recrystallization or chromatography - Room temp - - Purity >95% achievable

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their substituent variations:

Compound Name (CAS) Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound (57202-37-6) 4-(Heptyloxy)phenyl Hexyl C₂₃H₃₂N₂O ~354.5 Reference compound
5-Butyl-2-(4-heptyloxyphenyl)pyrimidine (57202-14-9) 4-(Heptyloxy)phenyl Butyl C₂₁H₃₀N₂O 326.48 Shorter alkyl chain (C₄ vs. C₆)
5-Hexyl-2-[4-(4-methylhexyloxy)phenyl]pyrimidine (104539-39-1) 4-(4-Methylhexyloxy)phenyl Hexyl C₂₄H₃₄N₂O ~366.5 Branched alkoxy group
5-Decyl-2-[4-(3-methylpentyloxy)phenyl]pyrimidine (104539-36-8) 4-(3-Methylpentyloxy)phenyl Decyl C₂₆H₄₀N₂O ~412.6 Longer alkyl (C₁₀) and branched alkoxy
2,4-Pyrimidinediamine (650606-36-3) 3-Hexyloxy-4-propoxyphenyl 2,4-Diamine C₂₀H₃₀N₄O₂ 382.5 Additional amine groups and substituted phenyl

Physical-Chemical Properties

  • Lipophilicity: The target compound’s hexyl and heptyloxy chains confer higher logP values compared to analogs with shorter chains (e.g., butyl in CAS 57202-14-9).
  • Solubility : Linear alkyl/alkoxy chains decrease aqueous solubility. For instance, 5-butyl-2-(4-heptyloxyphenyl)pyrimidine (CAS 57202-14-9) is less hydrophobic than the target compound but still poorly water-soluble .

Research Findings and Implications

Chain Length vs. Bioavailability : Increasing alkyl chain length correlates with higher logP but may reduce oral bioavailability due to solubility limitations .

Branched vs. Linear Substituents : Branched alkoxy groups (e.g., 4-methylhexyloxy) lower melting points and improve processability but may alter metabolic stability .

Functional Group Impact : Diamine substituents (e.g., CAS 650606-36-3) enhance intermolecular interactions, making them candidates for targeted drug delivery .

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- is particularly noteworthy due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and specific case studies.

Structural Overview

The compound has the molecular formula C27H42N2OC_{27}H_{42}N_2O, indicating the presence of two nitrogen atoms within its pyrimidine ring. The structure consists of a pyrimidine core substituted with a heptyloxy phenyl group and a hexyl chain, contributing to its lipophilicity and potential interaction with biological membranes.

Synthesis

The synthesis of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrimidine Ring : Utilizing appropriate precursors to create the pyrimidine scaffold.
  • Substitution Reactions : Introducing the heptyloxy and hexyl groups through nucleophilic substitution methods.
  • Purification : Employing chromatography techniques to isolate the desired compound.

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer activities. In particular, derivatives similar to Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- have shown promise against various cancer cell lines.

  • Case Study : A study evaluated a series of pyrimidine derivatives against MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cell lines. Compounds demonstrated IC50 values ranging from 0.01μM0.01\,\mu M to 0.12μM0.12\,\mu M, indicating potent activity against these cell lines .
CompoundCell LineIC50 (µM)
Pyrimidine derivativeMCF-70.09
Pyrimidine derivativeA5490.03
Pyrimidine derivativeColo-2050.01

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties.

  • Study Findings : In vitro testing against various microbial strains such as E. coli, S. aureus, and C. albicans showed that certain pyrimidines exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) below 100μg/mL100\,\mu g/mL .

Anti-inflammatory Effects

Research has indicated that some pyrimidine derivatives possess anti-inflammatory properties.

  • Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses .

Pharmacological Applications

The diverse biological activities of Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl- suggest potential applications in drug development:

  • Anticancer Agents : As highlighted in various studies, these compounds could serve as leads for developing anticancer therapeutics.
  • Antimicrobial Agents : Their effectiveness against microbial pathogens indicates potential use in treating infections.
  • Anti-inflammatory Drugs : The ability to modulate inflammatory pathways positions these compounds as candidates for treating chronic inflammatory diseases.

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